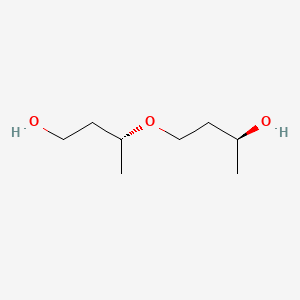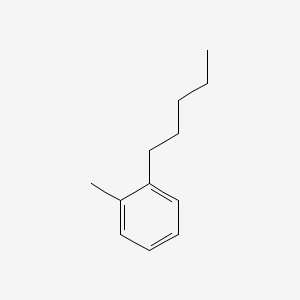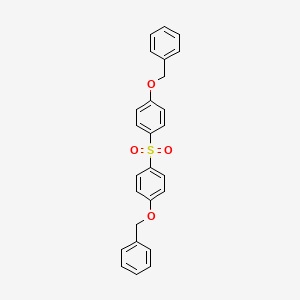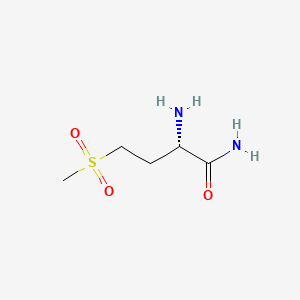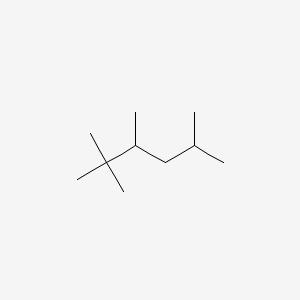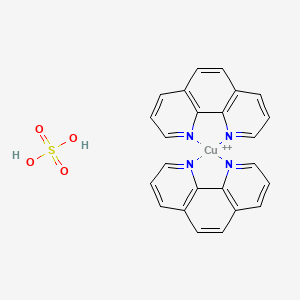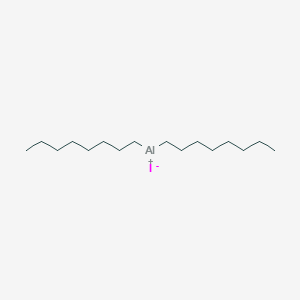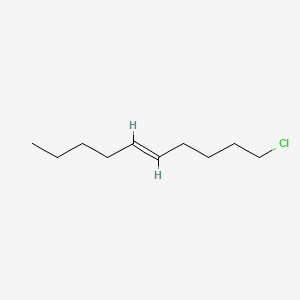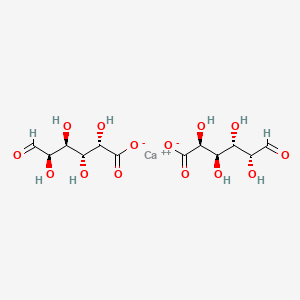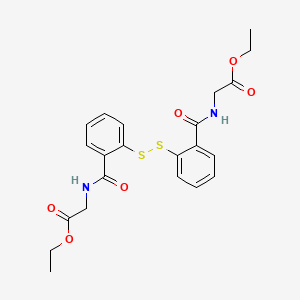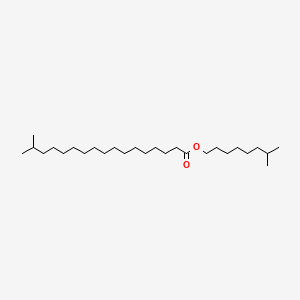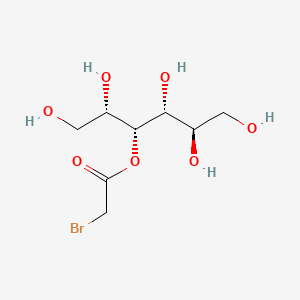
D-Glucitol 3-(bromoacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol 3-(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction can be summarized as follows: [ \text{D-Glucitol} + \text{Bromoacetic Acid} \rightarrow \text{D-Glucitol 3-(bromoacetate)} + \text{Water} ]
Industrial Production Methods: Industrial production of D-Glucitol 3-(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: D-Glucitol 3-(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The hydroxyl groups on the glucitol backbone can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride, are commonly used.
Major Products:
Scientific Research Applications
Chemistry: D-Glucitol 3-(bromoacetate) is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, D-Glucitol 3-(bromoacetate) is used to study enzyme-substrate interactions and metabolic pathways. It is also explored for its potential use in drug delivery systems due to its ability to form stable conjugates with bioactive molecules .
Industry: In the industrial sector, D-Glucitol 3-(bromoacetate) is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science .
Mechanism of Action
The mechanism of action of D-Glucitol 3-(bromoacetate) involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetate group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule .
Comparison with Similar Compounds
- D-Glucitol 1-(bromoacetate)
- D-Glucitol 6-(bromoacetate)
- D-Glucitol 3,6-bis(bromoacetate)
Comparison: D-Glucitol 3-(bromoacetate) is unique due to the specific positioning of the bromoacetate group on the third carbon of the glucitol backbone. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as D-Glucitol 1-(bromoacetate) and D-Glucitol 6-(bromoacetate), D-Glucitol 3-(bromoacetate) exhibits distinct chemical behavior and applications .
Properties
CAS No. |
94201-41-9 |
|---|---|
Molecular Formula |
C8H15BrO7 |
Molecular Weight |
303.10 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] 2-bromoacetate |
InChI |
InChI=1S/C8H15BrO7/c9-1-6(14)16-8(5(13)3-11)7(15)4(12)2-10/h4-5,7-8,10-13,15H,1-3H2/t4-,5+,7-,8-/m1/s1 |
InChI Key |
OSBOGWJBMWVGFO-IXROVEORSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO)O)OC(=O)CBr)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)OC(=O)CBr)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


